molecular formula C24H16BrN3O2S B4692254 (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Cat. No.: B4692254
M. Wt: 490.4 g/mol
InChI Key: MNVQSNSLKTXWAN-STZFKDTASA-N
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Description

(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a benzyl ether group, a bromophenyl group, and a triazolothiazole core

Properties

IUPAC Name

(5Z)-2-(4-bromophenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O2S/c25-19-10-8-18(9-11-19)22-26-24-28(27-22)23(29)21(31-24)14-16-6-12-20(13-7-16)30-15-17-4-2-1-3-5-17/h1-14H,15H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVQSNSLKTXWAN-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolothiazole Core: The synthesis begins with the preparation of the triazolothiazole core through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Formation of the Benzyl Ether Group: The benzyl ether group is formed through an etherification reaction involving a benzyl alcohol and a suitable leaving group.

    Final Assembly: The final step involves the condensation of the benzyl ether and bromophenyl-substituted triazolothiazole intermediates to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has shown promise in various scientific research applications:

    Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, have been studied to understand its potential as a biochemical probe.

    Industrial Applications: It may find use in the synthesis of specialty chemicals and as a precursor for the development of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to other similar compounds, (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Triazolothiazoles: Compounds with a similar triazolothiazole core but different substituents.

    Benzyl Ether Derivatives: Compounds with benzyl ether groups attached to different core structures.

    Bromophenyl Derivatives: Compounds with bromophenyl groups attached to various heterocyclic cores.

The uniqueness of this compound lies in its specific combination of these features, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Reactant of Route 2
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(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

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